molecular formula C13H13BrFNO2 B13895499 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate

Cat. No.: B13895499
M. Wt: 314.15 g/mol
InChI Key: JXNRAIHNRTXQGM-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-7-fluoroindole.

    Reaction Conditions: The indole derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired compound.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different functionalized derivatives.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride, and conditions may involve solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

    Major Products: The reactions yield various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Potential therapeutic applications are explored, particularly in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate can be compared with other indole derivatives:

    Similar Compounds: Examples include 1,1-Dimethylethyl 4-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate and 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethyl)-3-fluoro-.

    Uniqueness: The presence of both bromine and fluorine atoms in the compound’s structure imparts unique chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-bromo-7-fluoroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-9(14)8-5-4-6-10(15)11(8)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRAIHNRTXQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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